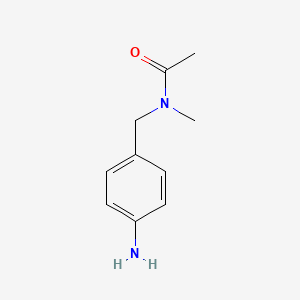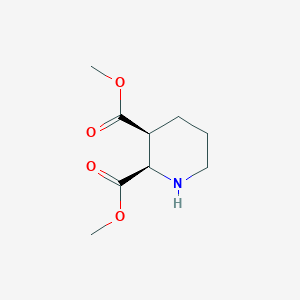
4-Bromo-2,5-dichloro-6-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,6-dichloro-2-fluorobenzoic acid is a halogen-substituted benzoic acid. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3,6-dichloro-2-fluorobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzoic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient halogenation. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3,6-dichloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl intermediates.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Aryl boronic acids and palladium catalysts under mild conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Resulting from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,6-dichloro-2-fluorobenzoic acid is utilized in various fields of scientific research:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-bromo-3,6-dichloro-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity. The presence of multiple halogens can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
Comparison: While these compounds share similar structural features, the presence and position of different halogen atoms can significantly affect their chemical properties and reactivity. For instance, 4-bromo-3,6-dichloro-2-fluorobenzoic acid has a unique combination of bromine, chlorine, and fluorine, which can lead to distinct reactivity patterns and applications compared to its analogs .
Eigenschaften
Molekularformel |
C7H2BrCl2FO2 |
|---|---|
Molekulargewicht |
287.89 g/mol |
IUPAC-Name |
4-bromo-3,6-dichloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H2BrCl2FO2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,(H,12,13) |
InChI-Schlüssel |
NABZUAHIFQFLAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)



![2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one](/img/structure/B15226671.png)


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)


![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)
![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)

